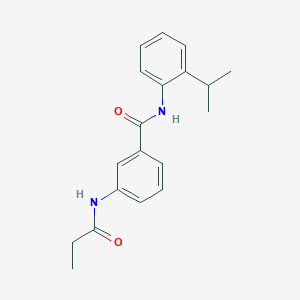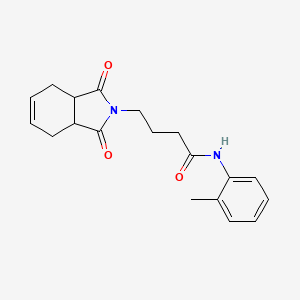
N-(2-isopropylphenyl)-3-(propionylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-3-(propionylamino)benzamide, also known as IPPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. IPPB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-isopropylphenyl)-3-(propionylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have a positive effect on the immune system, improving the body's ability to fight off infections and diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-isopropylphenyl)-3-(propionylamino)benzamide for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation is that it can be expensive to synthesize, which may limit its use in some research settings.
未来方向
There are a number of potential future directions for research on N-(2-isopropylphenyl)-3-(propionylamino)benzamide. One area of interest is in the development of new cancer therapies, as this compound has shown promising results in inhibiting the growth of cancer cells. Another area of interest is in the treatment of inflammatory diseases, as this compound has been shown to have anti-inflammatory properties. Additionally, there may be potential applications for this compound in the treatment of neurological disorders, as it has been shown to have a positive effect on the immune system. Further research is needed to fully understand the potential therapeutic applications of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new therapies based on this compound.
合成方法
The synthesis of N-(2-isopropylphenyl)-3-(propionylamino)benzamide involves the reaction of 2-isopropylaniline with propionyl chloride, followed by the reaction of the resulting product with 3-aminobenzoic acid. This method has been described in detail in a number of scientific publications and has been shown to produce high yields of pure this compound.
科学研究应用
N-(2-isopropylphenyl)-3-(propionylamino)benzamide has been the subject of significant scientific research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
3-(propanoylamino)-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-18(22)20-15-9-7-8-14(12-15)19(23)21-17-11-6-5-10-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEUNAYUGKEXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B5328770.png)
![3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5328774.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5328789.png)
![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)

![1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5328800.png)
![ethyl 4-({[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5328803.png)
![3-[3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5328811.png)
![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5328854.png)
![8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328867.png)
![N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)